molecular formula C26H25FN2O2S B3001591 2-(4-ethoxyphenyl)-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide CAS No. 919713-16-9

2-(4-ethoxyphenyl)-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide

Cat. No. B3001591
CAS RN: 919713-16-9
M. Wt: 448.56
InChI Key: CWTRSWBKXVKRGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the combination of various chemical moieties through specific reactions to achieve the desired structure with potential biological activity. For instance, the synthesis described in the first paper involves the creation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions at the carbon adjacent to the amide nitrogen. These compounds were synthesized to evaluate their potential as kappa-opioid agonists . Although the target compound is not an opioid agonist, the methods used for synthesizing similar structures could be relevant.

Molecular Structure Analysis

The molecular structure of compounds can be determined using various spectroscopic techniques and crystallography. The second paper discusses the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which crystallizes in the orthorhombic crystal system. The structure exhibits intermolecular hydrogen bonds and intramolecular interactions, which are crucial for the stability and biological activity of the compound . These structural insights are valuable for understanding how similar compounds might interact with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are critical for achieving the desired pharmacological properties. The first paper describes the use of racemic or chiral amino acids to introduce various alkyl and aryl substituents, which can significantly affect the activity of the compounds . The reactions used in these syntheses, such as amide bond formation and the introduction of substituents, are likely to be relevant for the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The second paper provides details on the crystal structure and unit cell parameters of a synthesized compound, which can influence its physical properties . These properties are essential for the compound's formulation and delivery as a potential drug.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O2S/c1-2-31-21-13-7-18(8-14-21)17-24(30)28-15-16-32-26-22-5-3-4-6-23(22)29-25(26)19-9-11-20(27)12-10-19/h3-14,29H,2,15-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTRSWBKXVKRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide

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